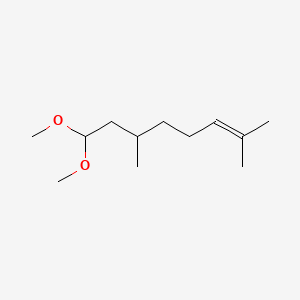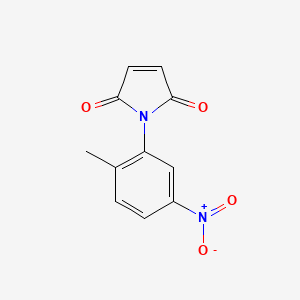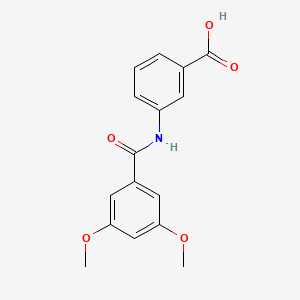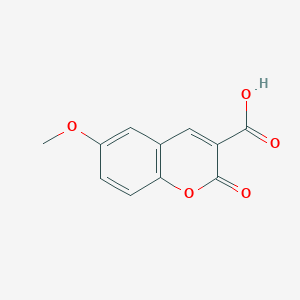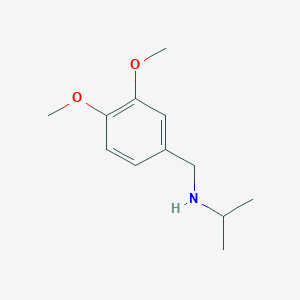
1-Hydroxy-4-(methylamino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-(methylamino)anthraquinone, also known as Disperse Blue 22, is an organic compound with the molecular formula C15H11NO3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and wide range of applications, particularly in the dye industry. This compound is characterized by its red crystalline powder form and its solubility in organic solvents such as chloroform and dichloromethane .
准备方法
Synthetic Routes and Reaction Conditions
1-Hydroxy-4-(methylamino)anthraquinone can be synthesized through several methods. One common method involves the reaction of 1,4-dihydroxyanthraquinone with methylamine. This reaction typically occurs under basic conditions and requires an appropriate oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
1-Hydroxy-4-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
科学研究应用
1-Hydroxy-4-(methylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound’s ability to absorb UV light makes it useful in biological staining and imaging techniques.
Industry: It is widely used in the textile industry for dyeing synthetic fibers.
作用机制
The mechanism of action of 1-Hydroxy-4-(methylamino)anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .
相似化合物的比较
Similar Compounds
1-Hydroxyanthraquinone: Similar in structure but lacks the methylamino group.
4-Methylaminoanthraquinone: Similar but lacks the hydroxy group.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups instead of one hydroxy and one methylamino group.
Uniqueness
1-Hydroxy-4-(methylamino)anthraquinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for a range of chemical reactions and interactions that are not possible with other anthraquinone derivatives .
属性
CAS 编号 |
6373-16-6 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
1-hydroxy-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO3/c1-16-10-6-7-11(17)13-12(10)14(18)8-4-2-3-5-9(8)15(13)19/h2-7,16-17H,1H3 |
InChI 键 |
CLSZOXOVVBCADB-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
6373-16-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


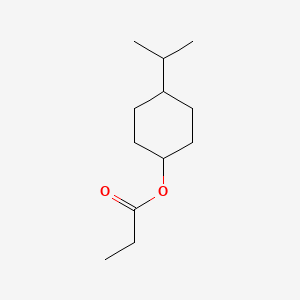

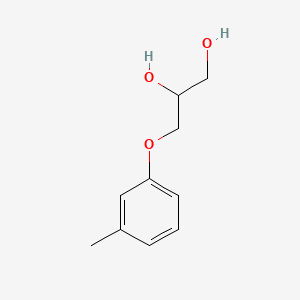

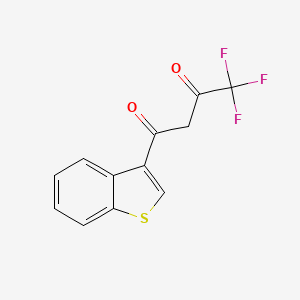

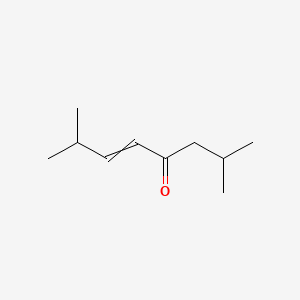
![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)
